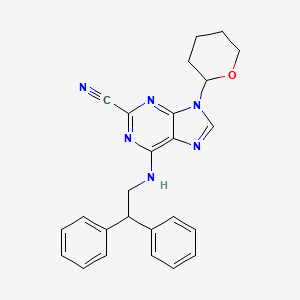
Diisononylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisononylamine is a chemical compound with the molecular formula C18H39N. . This compound is characterized by its branched structure, which contributes to its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisononylamine can be synthesized through the reductive amination of ketones and aldehydes using ammonia as the nitrogen source. This process typically employs an iron catalyst, which is both reusable and selective . The reaction conditions include the use of ammonia dissolved in water and a specific iron complex for the catalyst synthesis.
Industrial Production Methods
In industrial settings, the preparation of isononanamine, N-isononyl- involves the isomerization of isononanol under the action of a catalyst in a fixed bed reactor. The reaction conditions include a hydrogen-oil volume ratio of 10:1 to 300:1, a reaction temperature of 200-320°C, and a reaction pressure of 0.1-1.0 MPa . This method is advantageous due to its mild reaction conditions and low investment cost.
Análisis De Reacciones Químicas
Types of Reactions
Diisononylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert isononanamine into corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form derivatives such as N-nitrosothis compound.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrogen, and various catalysts such as iron complexes. The conditions vary depending on the desired reaction, but they generally involve moderate temperatures and pressures.
Major Products
The major products formed from these reactions include primary amines, oxides, and substituted derivatives like N-nitrosothis compound .
Aplicaciones Científicas De Investigación
Diisononylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, plasticizers, and other industrial products
Mecanismo De Acción
The mechanism of action of isononanamine, N-isononyl- involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that the compound can undergo oxidative and reductive transformations, which may influence its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosodiisononylamine: A derivative of isononanamine with similar structural features.
Isononyl Isononanoate: An ester of 3,5,5-trimethylhexanoic acid with similar branched structure.
Uniqueness
This compound is unique due to its branched structure and versatile chemical reactivity. This makes it suitable for a wide range of applications, from industrial production to scientific research.
Propiedades
Número CAS |
28454-70-8 |
|---|---|
Fórmula molecular |
C18H39N |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
7-methyl-N-(7-methyloctyl)octan-1-amine |
InChI |
InChI=1S/C18H39N/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-19H,5-16H2,1-4H3 |
Clave InChI |
KHFRJOPGKUBZLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCNCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Aminoethyl)-3-bromo-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8716186.png)
![1-Oxaspiro[2.11]tetradecane](/img/structure/B8716194.png)
![Acetamide,N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]-](/img/structure/B8716201.png)


![4-(4-Methoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B8716209.png)




![Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-](/img/structure/B8716265.png)


![Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8716282.png)
